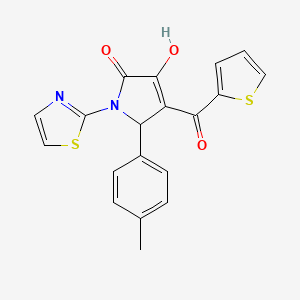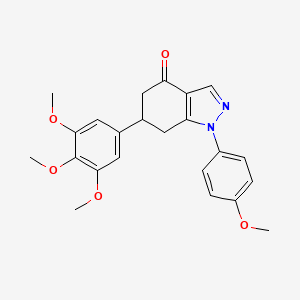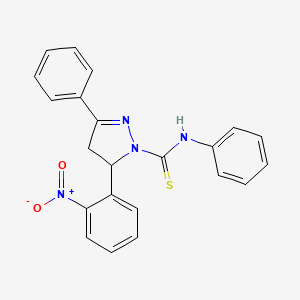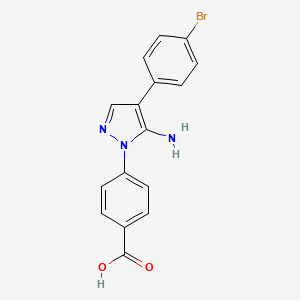![molecular formula C9H9N3O4 B14942979 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. The presence of methoxy groups and dioxole rings further enhances its chemical reactivity and versatility.
Preparation Methods
The synthesis of 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE involves several steps, starting from readily available precursors. One common method includes the reaction of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents like acetic anhydride and catalysts such as palladium to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Chemical Reactions Analysis
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen and palladium catalysts can yield amine derivatives.
Substitution: Bromination reactions with bromine or N-bromosuccinimide can produce mono- and dibromo compounds. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in both research and therapeutic applications.
Comparison with Similar Compounds
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share a similar dioxole ring structure but may differ in their functional groups and reactivity.
Benzotriazole derivatives: These compounds have the same triazole ring but may lack the methoxy and dioxole groups, affecting their chemical properties and applications. The unique combination of methoxy and dioxole groups in 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE enhances its reactivity and makes it distinct from other related compounds.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4,8-dimethoxy-2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C9H9N3O4/c1-13-6-4-5(11-12-10-4)7(14-2)9-8(6)15-3-16-9/h3H2,1-2H3,(H,10,11,12) |
InChI Key |
GQTCAJYBOCROQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=NNN=C13)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942904.png)


![6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14942919.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)
![3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942936.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14942958.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)
![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)

![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)

